

Spectroscopic Analysis of 1,2-Dipiperidinoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dipiperidinoethane**

Cat. No.: **B1217083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Dipiperidinoethane**, a diamine compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine
- Synonyms: 1,2-Bis(piperidino)ethane
- CAS Number: 1932-04-3[1]
- Molecular Formula: C₁₂H₂₄N₂[1]
- Molecular Weight: 196.34 g/mol [1]
- Appearance: Liquid

Spectroscopic Data

The following sections summarize the available spectroscopic data for **1,2-Dipiperidinoethane**. Due to the nature of publicly available information, some specific peak assignments are based on predicted values and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,2-Dipiperidinoethane** is characterized by three main groups of signals corresponding to the protons of the piperidine rings and the ethane bridge.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4 (predicted)	t	4H	-N-CH ₂ -CH ₂ - (Piperidine α)
~2.3 (predicted)	s	4H	-N-CH ₂ -CH ₂ -N- (Ethane bridge)
~1.5 (predicted)	m	12H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ - (Piperidine β , γ)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~56 (predicted)	-N-CH ₂ -CH ₂ - (Piperidine α)
~55 (predicted)	-N-CH ₂ -CH ₂ -N- (Ethane bridge)
~26 (predicted)	-CH ₂ -CH ₂ -CH ₂ - (Piperidine β)
~24 (predicted)	-CH ₂ -CH ₂ -CH ₂ - (Piperidine γ)

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Dipiperidinoethane** exhibits characteristic absorptions for C-H and C-N bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930 - 2800	Strong	C-H stretching (Aliphatic)
1450 - 1470	Medium	CH ₂ scissoring
1300 - 1000	Medium	C-N stretching

Mass Spectrometry (MS)

The mass spectrum of **1,2-Dipiperidinoethane** obtained by electron ionization shows a characteristic fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment Ion
196	Low	[M] ⁺ (Molecular Ion)
99	High	[C ₆ H ₁₃ N] ⁺
98	Base Peak	[C ₆ H ₁₂ N] ⁺
55	Medium	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H NMR Spectroscopy

- Instrument: Varian A-60 NMR Spectrometer.[\[1\]](#)
- Sample Preparation: The sample was prepared by dissolving a small amount of **1,2-Dipiperidinoethane** in a deuterated solvent, typically deuteriochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

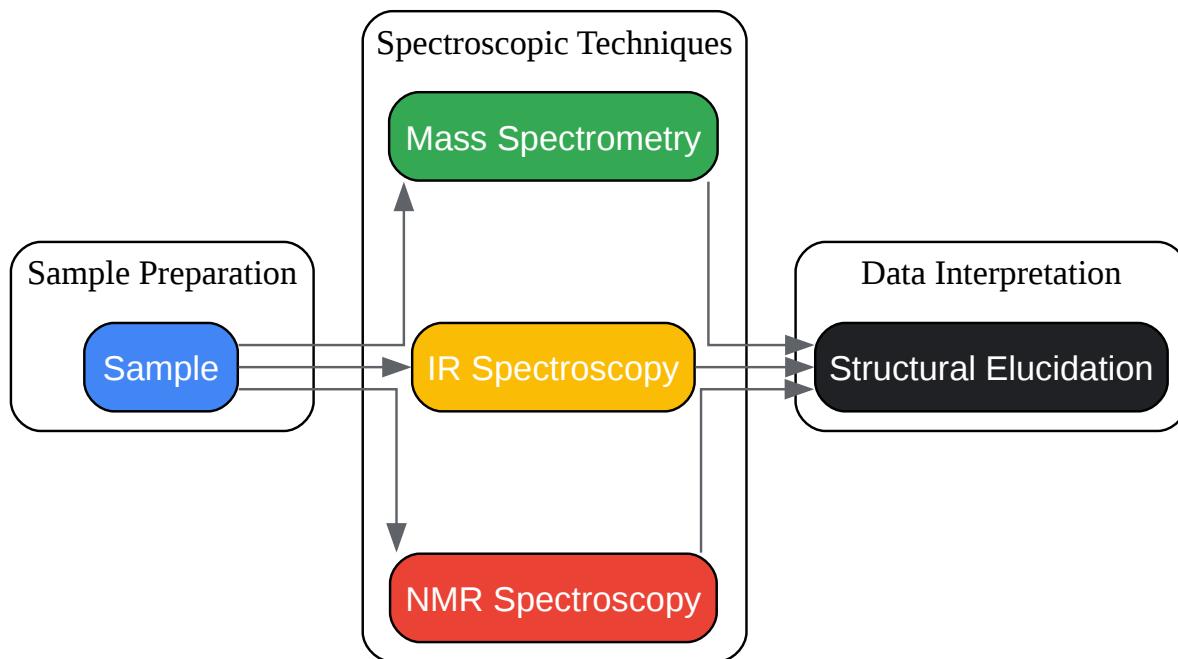
- Data Acquisition: The ^1H NMR spectrum was acquired at room temperature. Standard acquisition parameters for a 60 MHz spectrometer were used.

^{13}C NMR Spectroscopy

- Instrument: Varian CFT-20 NMR Spectrometer.[\[2\]](#)
- Solvent: Chloroform-d (CDCl_3).[\[2\]](#)
- Sample Preparation: The sample was prepared by dissolving a sufficient concentration of **1,2-Dipiperidinoethane** in CDCl_3 .
- Data Acquisition: The ^{13}C NMR spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

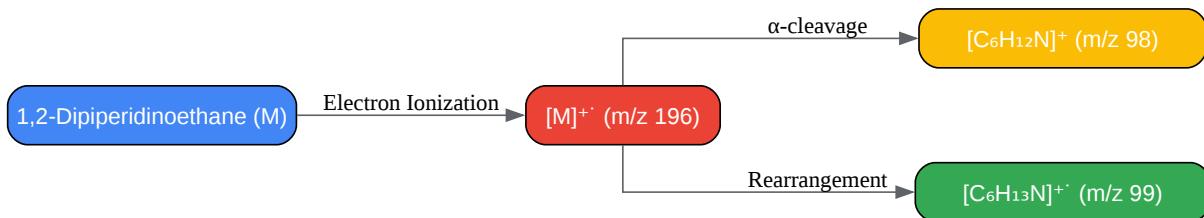
Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film in a capillary cell.[\[1\]](#) A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
- Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty salt plates was acquired and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[\[3\]](#)
- Sample Introduction: The sample was introduced via a gas chromatograph to separate it from any impurities before entering the mass spectrometer.
- Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the

high energy ionization process causing the molecule to break apart in a reproducible manner.[3]


Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Key Fragmentation Pathways in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dipiperidinoethane | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Dipiperidinoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217083#spectroscopic-data-of-1-2-dipiperidinoethane-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com